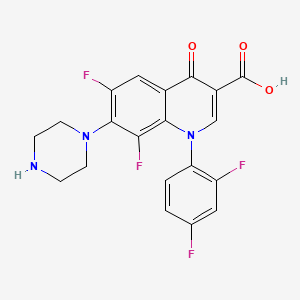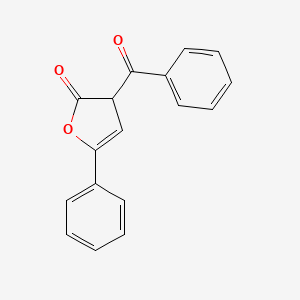
2-(2-Furyl)pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)pyrimidine-4,6-diol is an organic compound characterized by a pyrimidine ring substituted with a furyl group at the 2-position and hydroxyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)pyrimidine-4,6-diol typically involves the condensation of furfural with appropriate pyrimidine precursors under controlled conditions. One common method includes the reaction of furfural with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The furyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2-furyl)pyrimidine-4,6-dione.
Reduction: Formation of 2-(2-furyl)pyrimidine.
Substitution: Formation of 2-(2-halofuryl)pyrimidine-4,6-diol.
Scientific Research Applications
2-(2-Furyl)pyrimidine-4,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(2-Furyl)pyrimidine-4,6-diol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial metabolic pathways. The compound’s electronic properties are attributed to its conjugated π-system, which facilitates charge transfer processes.
Comparison with Similar Compounds
4,6-Di(2-furyl)pyrimidine: Similar structure but with two furyl groups, enhancing its electronic properties.
2-(Dimethylamino)pyrimidine-4,6-diol: Substituted with a dimethylamino group, altering its chemical reactivity and biological activity.
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol: Contains a fluorine atom, which can significantly affect its chemical and physical properties.
Uniqueness: 2-(2-Furyl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
89508-87-2 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N2O3/c11-6-4-7(12)10-8(9-6)5-2-1-3-13-5/h1-4H,(H2,9,10,11,12) |
InChI Key |
BTVLIKJDLVDFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)


![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)






